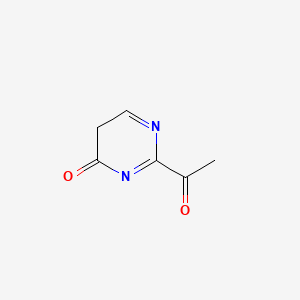![molecular formula C19H14 B588290 2-Methylbenz[a]anthracene-d14 CAS No. 1795033-63-4](/img/structure/B588290.png)
2-Methylbenz[a]anthracene-d14
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylbenz[a]anthracene-d14 is a deuterated form of 2-Methylbenz[a]anthracene, a polycyclic aromatic hydrocarbon. The deuterium labeling is often used in research to trace the compound in various chemical and biological processes. This compound is primarily used in scientific research due to its carcinogenic properties, making it a valuable tool for studying cancer mechanisms and other related biological processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylbenz[a]anthracene-d14 typically involves the deuteration of 2-Methylbenz[a]anthracene. The process includes the following steps:
Deuteration of Toluene: Toluene is reacted with deuterium gas in the presence of a catalyst such as palladium on carbon to produce deuterated toluene.
Cyclization: The deuterated toluene undergoes cyclization reactions to form the polycyclic aromatic structure of this compound.
Industrial Production Methods
Industrial production of this compound is not common due to its primary use in research. the synthesis can be scaled up using standard organic synthesis techniques, ensuring high purity and isotopic labeling efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylbenz[a]anthracene-d14 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it into less complex hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.
Major Products
The major products formed from these reactions include oxygenated derivatives, reduced hydrocarbons, and substituted aromatic compounds .
Wissenschaftliche Forschungsanwendungen
2-Methylbenz[a]anthracene-d14 is extensively used in scientific research, particularly in the following fields:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Employed in research on carcinogenesis and mutagenesis.
Medicine: Utilized in cancer research to understand the molecular mechanisms of tumor formation.
Wirkmechanismus
The mechanism of action of 2-Methylbenz[a]anthracene-d14 involves its metabolic activation to form reactive intermediates that can bind to DNA, leading to mutations and cancer. The primary molecular targets include DNA and various enzymes involved in metabolic activation. The pathways involved are primarily related to the cytochrome P450 enzyme system, which converts the compound into its active form .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7,12-Dimethylbenz[a]anthracene: Another polycyclic aromatic hydrocarbon with similar carcinogenic properties.
Benz[a]anthracene: The parent compound without the methyl group.
Benzo[a]pyrene: A well-known carcinogenic polycyclic aromatic hydrocarbon.
Uniqueness
2-Methylbenz[a]anthracene-d14 is unique due to its deuterium labeling, which allows for precise tracing in chemical and biological studies. This isotopic labeling provides a significant advantage in research applications, making it a valuable tool for studying complex biochemical processes .
Eigenschaften
IUPAC Name |
1,3,4,5,6,7,8,9,10,11,12-undecadeuterio-2-(trideuteriomethyl)benzo[a]anthracene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14/c1-13-6-7-14-8-9-17-11-15-4-2-3-5-16(15)12-19(17)18(14)10-13/h2-12H,1H3/i1D3,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPRFYYVRSILJDC-HGWILGJYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CC3=CC4=CC=CC=C4C=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C3C(=C(C2=C1[2H])[2H])C(=C(C4=C3C(=C(C(=C4[2H])[2H])C([2H])([2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2,8-Indolizinetriol,7-ethoxyoctahydro-,[1S-(1alpha,2alpha,7alpha,8bta,8abta)]-(9CI)](/img/new.no-structure.jpg)



![2',3'-Dihydro-7-methoxy-spiro[isobenzofuran-1(3H),1'-[1H]phenalen]-3-one](/img/structure/B588216.png)
![1,2-Dihydro-5-methoxy-3H-benz[e]inden-3-one](/img/structure/B588219.png)

![2-[(1E)-2-Methyl-1,3-butadien-1-yl]pyridine](/img/structure/B588228.png)


